molecular formula C8H10N2O3S B1295883 Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate CAS No. 53554-29-3

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B1295883
CAS No.: 53554-29-3
M. Wt: 214.24 g/mol
InChI Key: HDIWKNXVBQPJCO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Biochemical Analysis

Biochemical Properties

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cAMP-phosphodiesterase in platelets, which supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens the anti-aggregation activity of prostacyclin and enhances the biosynthesis of prostacyclin . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and thrombosis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to exhibit neuroprotective and anti-neuroinflammatory properties in human microglia and neuronal cell models . The compound inhibits the production of nitric oxide and tumor necrosis factor-alpha in lipopolysaccharide-stimulated human microglia cells . Furthermore, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. The compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the nuclear factor kappa-light-chain-enhancer of activated B cells inflammatory pathway . It achieves these effects through binding interactions with active residues of activating transcription factor 4 and nuclear factor kappa-light-chain-enhancer of activated B cells proteins . Additionally, the compound’s methylthio group can be displaced by cyanide ion, indicating its potential for nucleophilic substitution reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound can undergo nucleophilic substitution reactions, which may affect its long-term stability . Additionally, the compound’s effects on cellular function may vary over time, with potential long-term impacts on cellular processes such as apoptosis and inflammation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits neuroprotective and anti-neuroinflammatory properties at certain dosages . At higher doses, there may be potential toxic or adverse effects. It is important to determine the threshold effects and optimal dosages to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s methylthio group can be displaced by cyanide ion, indicating its involvement in nucleophilic substitution reactions . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s potential impact on metabolic pathways.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the endoplasmic reticulum, for example, can influence its role in modulating endoplasmic reticulum stress and apoptosis . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate, thiourea, and formaldehyde under basic conditions. The reaction is carried out in ethanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like cyanide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and pathways.

    Biology: The compound is used in the development of bioactive molecules with potential antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential as a neuroprotective and anti-inflammatory agent, particularly in the treatment of neurodegenerative diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-hydroxy-2-(ethylthio)pyrimidine-5-carboxylate

Comparison: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is unique due to the presence of the hydroxy group at the 4-position and the methylthio group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological activities.

Properties

IUPAC Name

ethyl 2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIWKNXVBQPJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286103
Record name Ethyl 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53554-29-3
Record name Ethyl 1,6-dihydro-2-(methylthio)-6-oxo-5-pyrimidinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=53554-29-3
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Record name NSC 43816
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Record name 53554-29-3
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Record name Ethyl 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Synthesis routes and methods

Procedure details

Ethyl sodium 5-(ethoxycarbonyl)-2-(methylthio)-4-oxo-4H-pyrimidin-3-ide (3.31 g, 14.00 mmol) was dissolved in 300 mL of methanol. 2 mL of HCl was added to the solution, which was condensed to yield the product.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in the context of this research?

A: this compound serves as a crucial starting material in the synthesis of novel 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one derivatives. [] The researchers explore its reactivity under both conventional heating and microwave irradiation to produce a series of compounds with potential antibacterial properties. This highlights its value as a building block in medicinal chemistry endeavors.

Q2: Were there any noticeable differences in using this compound under classical heating versus microwave conditions?

A: While the paper doesn't delve into a detailed comparison, it emphasizes that microwave-assisted synthesis offered advantages in terms of reduced reaction times and often improved yields compared to traditional heating methods. [] This suggests that the reactivity of this compound can be influenced by the chosen synthetic conditions.

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